molecular formula C16H10Cl2F3N3O2S B3014962 ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 956961-73-2

ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B3014962
Key on ui cas rn: 956961-73-2
M. Wt: 436.23
InChI Key: LDHKKDNSUHXWJV-UHFFFAOYSA-N
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Patent
US08461348B2

Procedure details

A mixture of ethyl 4,4,4-trifluoroacetoacetate (3.59 g, 19.5 mmol), ethyl orthoformate (4.49 mL, 27 mmol) and acetic anhydride (5.10 mL, 54 mmol) was heated under reflux for 3.5 hr, and the mixture was concentrated under reduced pressure. Ethanol (50 mL) and thiosemicarbazide (1.37 g, 15 mmol) were added, and the reaction mixture was stirred at room temperature for 2.5 hr. 2-Bromo-1-(3,4-dichlorophenyl)ethanone (4.02 g, 15 mmol) was added, and the mixture was stirred at 80° C. for 30 min, cooled to room temperature. The precipitated crystals were collected by filtration to give a crude title compound (4.73 g, 72%) as colorless crystals.
Quantity
3.59 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
4.49 mL
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step Two
Quantity
1.37 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3](=O)[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH:13]([O-])([O-])OCC.C(OC(=O)C)(=O)C.[NH2:26][NH:27][C:28]([NH2:30])=[S:29].Br[CH2:32][C:33]([C:35]1[CH:40]=[CH:39][C:38]([Cl:41])=[C:37]([Cl:42])[CH:36]=1)=O>C(O)C>[Cl:42][C:37]1[CH:36]=[C:35]([C:33]2[N:30]=[C:28]([N:27]3[C:3]([C:2]([F:12])([F:11])[F:1])=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:13]=[N:26]3)[S:29][CH:32]=2)[CH:40]=[CH:39][C:38]=1[Cl:41]

Inputs

Step One
Name
Quantity
3.59 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)(F)F
Name
ethyl orthoformate
Quantity
4.49 mL
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
5.1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
4.02 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C=C1)Cl)Cl
Step Three
Name
Quantity
1.37 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 hr
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C=1N=C(SC1)N1N=CC(=C1C(F)(F)F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.73 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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